molecular formula C7H5F3O2S B2673129 Methyl 5-trifluoromethylthiophene-2-carboxylate CAS No. 116419-96-6

Methyl 5-trifluoromethylthiophene-2-carboxylate

Cat. No.: B2673129
CAS No.: 116419-96-6
M. Wt: 210.17
InChI Key: KMGATTBDJVDZLC-UHFFFAOYSA-N
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Description

Methyl 5-trifluoromethylthiophene-2-carboxylate is a fluorinated thiophene derivative characterized by a trifluoromethyl (-CF₃) substituent at the 5-position of the thiophene ring and a methyl ester (-COOCH₃) at the 2-position. The thiophene core provides aromaticity and conjugation, while the -CF₃ group enhances electron-withdrawing effects, lipophilicity, and metabolic stability, making it valuable in pharmaceutical and agrochemical applications . Its synthesis typically involves esterification of the corresponding carboxylic acid or nucleophilic substitution reactions, as seen in related compounds (e.g., ).

Properties

IUPAC Name

methyl 5-(trifluoromethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2S/c1-12-6(11)4-2-3-5(13-4)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGATTBDJVDZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-trifluoromethylthiophene-2-carboxylate typically involves the reaction of methyl thioglycolate with a trifluoromethyl-substituted acyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-trifluoromethylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-trifluoromethylthiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-trifluoromethylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylate Derivatives

Structural and Functional Group Variations

The table below compares Methyl 5-trifluoromethylthiophene-2-carboxylate with structurally analogous compounds:

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
This compound -CF₃ (5-position), -COOCH₃ (2-position) High lipophilicity; drug intermediates
Methyl 5-chloro-3-chlorosulphonylthiophene-2-carboxylate -Cl (5-position), -SO₂Cl (3-position), -COOCH₃ Reactive sulphonyl group; agrochemicals
Methyl 5-phenylthiophene-2-carboxylate -Ph (5-position), -COOCH₃ (2-position) Aromatic stacking; materials science
Methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate -OH (3-position), -CF₃ (5-position), -COOCH₃ Hydrogen bonding; potential metabolites
Methyl 3-amino-5-phenylthiophene-2-carboxylate -NH₂ (3-position), -Ph (5-position), -COOCH₃ Nucleophilic reactivity; pharmacophores
Ethyl 5-methyldithieno[3,2-b:2',3'-d]thiophene-2-carboxylate -CH₃ (5-position), fused dithieno ring, -COOCH₂CH₃ Extended conjugation; organic electronics

Electronic and Reactivity Differences

  • Trifluoromethyl (-CF₃) vs. Phenyl (-Ph) : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the thiophene ring and increasing resistance to oxidative degradation compared to the electron-donating -Ph group .
  • Chlorosulphonyl (-SO₂Cl) vs.
  • Amino (-NH₂) vs. Methyl Ester (-COOCH₃): The -NH₂ group () increases basicity and participation in hydrogen bonding, contrasting with the ester’s hydrolytic lability .

Analytical Characterization

  • NMR/FTIR : Methyl esters exhibit characteristic carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ (FTIR) and ester methyl proton signals at δ ~3.8–4.0 ppm (¹H NMR) .
  • HPLC/GC : Used for purity analysis (e.g., methyl shikimate in ; resin esters in ) .

Biological Activity

Methyl 5-trifluoromethylthiophene-2-carboxylate is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

The compound features a trifluoromethyl group, which significantly enhances its lipophilicity, facilitating better penetration through cell membranes. This structural characteristic is crucial for its biological interactions, allowing it to bind effectively to various molecular targets within cells.

This compound operates primarily through:

  • Enzyme Interaction : The compound can inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Inhibitory studies indicate that it has a notable effect on the 5-lipoxygenase enzyme with an IC50 value of 29.2 µM .
  • Receptor Modulation : The compound's lipophilicity allows it to interact with cellular receptors, potentially modulating signaling pathways associated with inflammation and microbial resistance.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vivo studies have shown significant inhibition of inflammation markers and pathways when administered at therapeutic doses. For instance, it demonstrated a reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, yielding promising results:

  • Inhibition of Inflammatory Pathways : A study reported that the compound reduced inflammation significantly in animal models, highlighting its potential as an alternative to traditional anti-inflammatory medications .
  • Antimicrobial Efficacy : Another study indicated that this compound showed effectiveness against specific bacterial strains, suggesting its utility in treating infections resistant to conventional antibiotics.
  • Mechanistic Insights : Research into the mechanisms revealed that the trifluoromethyl group enhances binding affinity to target enzymes, thereby increasing the biological efficacy of the compound .

Data Table: Summary of Biological Activities

Activity TypeEffectiveness (IC50 or Dose)Reference
Anti-inflammatoryIC50 = 29.2 µM (5-LOX)
AntimicrobialEffective against specific strains
Mechanism of ActionEnzyme inhibition

Applications in Research and Industry

This compound is utilized across various domains:

  • Pharmaceutical Development : It serves as a building block for synthesizing more complex molecules aimed at drug discovery.
  • Material Science : The compound is being explored for its applications in creating advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

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